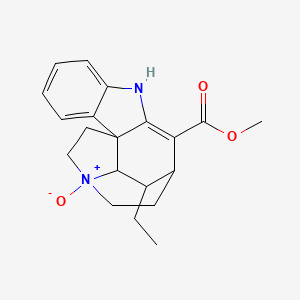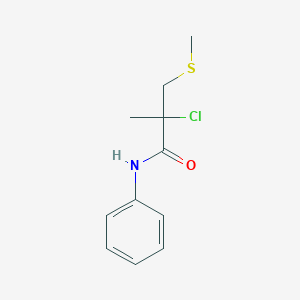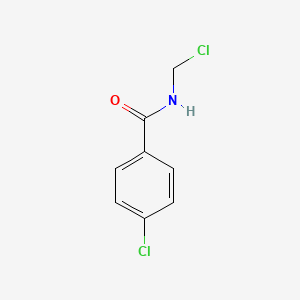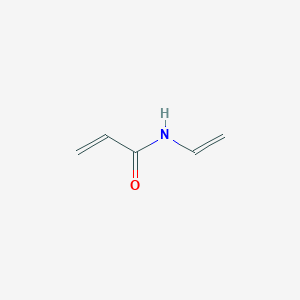
2-Propenamide, N-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propenamide, N-ethenyl-, can be synthesized through several methods. One common approach involves the reaction of acrylamide with acetylene in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of 2-Propenamide, N-ethenyl-, often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as palladium or nickel are commonly used to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, N-ethenyl-, undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(N-vinyl-2-propenamide), which is used in various applications.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acrylic acid and ammonia.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under controlled temperature conditions.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide is commonly used as a catalyst.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles can be used.
Major Products Formed
Polymerization: Poly(N-vinyl-2-propenamide)
Hydrolysis: Acrylic acid and ammonia
Addition Reactions: Various substituted amides depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2-Propenamide, N-ethenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Its derivatives are used in the development of hydrogels for drug delivery systems.
Medicine: It is investigated for its potential use in biomedical applications, including tissue engineering and wound healing.
Industry: It is used in the production of adhesives, coatings, and water treatment chemicals.
Wirkmechanismus
The mechanism of action of 2-Propenamide, N-ethenyl-, involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the development of hydrogels and other polymeric materials. The vinyl group allows for various addition reactions, making it a versatile building block in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylamide: Similar in structure but lacks the vinyl group.
N-Methylacrylamide: Contains a methyl group instead of a vinyl group.
N-Vinylformamide: Similar structure but with a formamide group instead of an acrylamide group.
Uniqueness
2-Propenamide, N-ethenyl-, is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for the formation of various polymers and copolymers. This makes it particularly valuable in applications requiring specific polymer properties.
Eigenschaften
CAS-Nummer |
44565-77-7 |
|---|---|
Molekularformel |
C5H7NO |
Molekulargewicht |
97.12 g/mol |
IUPAC-Name |
N-ethenylprop-2-enamide |
InChI |
InChI=1S/C5H7NO/c1-3-5(7)6-4-2/h3-4H,1-2H2,(H,6,7) |
InChI-Schlüssel |
ILCQQHAOOOVHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


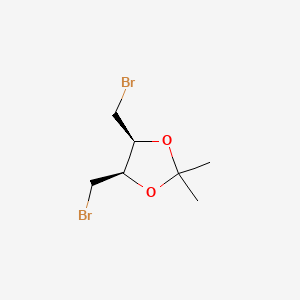
![2-Benzoyl-8,8-dichloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667481.png)

![diethoxy-(4-nitrophenoxy)-sulfanylidene-lambda5-phosphane;3-[(2S)-piperidin-2-yl]pyridine;sulfuric acid](/img/structure/B14667489.png)
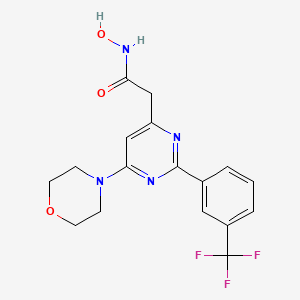
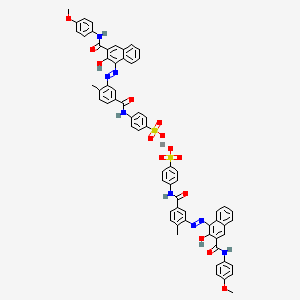
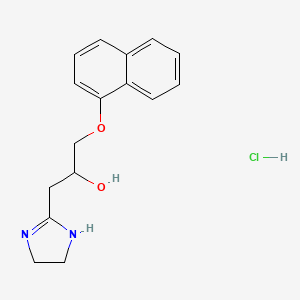
![10-[3-(Dimethylamino)propyl]-10H-phenothiazine-2,3-diol](/img/structure/B14667507.png)
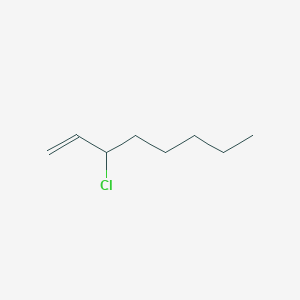
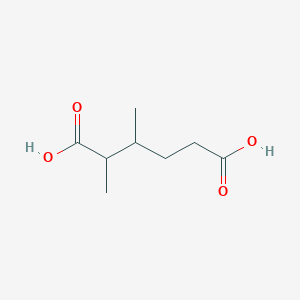
![N-{[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl}glycine](/img/structure/B14667520.png)
